molecular formula C5H5N5O6 B11097832 3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid

3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B11097832
M. Wt: 231.12 g/mol
InChI Key: MXMMSGADSOOUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propanoic acid: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two nitro groups attached to the triazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with nitric acid and sulfuric acid to introduce the nitro groups. The resulting 3,5-dinitro-1,2,4-triazole is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. Safety measures are crucial due to the explosive nature of nitro compounds .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for energetic materials. In biological systems, the compound may interact with specific enzymes or receptors, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C5H5N5O6

Molecular Weight

231.12 g/mol

IUPAC Name

3-(3,5-dinitro-1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C5H5N5O6/c11-3(12)1-2-8-5(10(15)16)6-4(7-8)9(13)14/h1-2H2,(H,11,12)

InChI Key

MXMMSGADSOOUNJ-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.